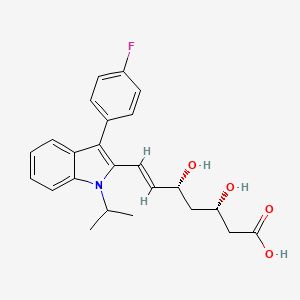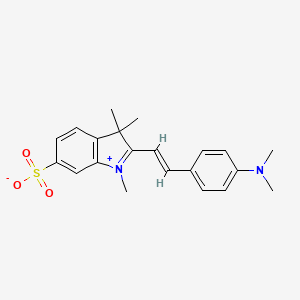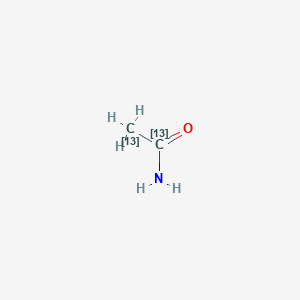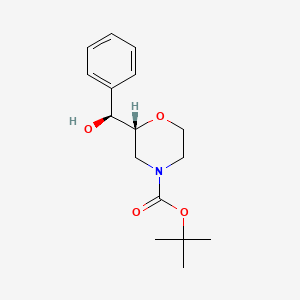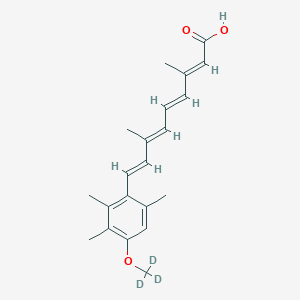
Acitretin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acitretin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₃D₃O₃ and its molecular weight is 329.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
This compound is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .
Result of Action
The action of this compound results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, this compound can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .
Biochemical Analysis
Biochemical Properties
13-cis-Acitretin-D3, as a metabolite of Acitretin, plays a role in biochemical reactions similar to its parent compound. It interacts with specific receptors in the skin, such as retinoid receptors RXR and RAR, which help normalize the growth cycle of skin cells .
Cellular Effects
13-cis-Acitretin-D3 influences cell function by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . It reduces the thickening of the skin, plaque formation, and scaling .
Molecular Mechanism
The mechanism of action of 13-cis-Acitretin-D3 is believed to be similar to that of Acitretin. It targets specific receptors in the skin, helping to normalize the growth cycle of skin cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-cis-Acitretin-D3 can change over time. For instance, it has been found that a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Dosage Effects in Animal Models
In animal models, the effects of 13-cis-Acitretin-D3 can vary with different dosages. For instance, a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Metabolic Pathways
Following oral absorption, 13-cis-Acitretin-D3 undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .
Transport and Distribution
13-cis-Acitretin-D3 is transported and distributed within cells and tissues. Following oral absorption, it undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) .
Subcellular Localization
Given its role in interacting with specific skin cell receptors, it can be inferred that it may localize to the cell membrane where these receptors are typically found .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)
